molecular formula C15H19N3 B1527650 1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole CAS No. 15922-51-7

1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole

Cat. No. B1527650
CAS RN: 15922-51-7
M. Wt: 241.33 g/mol
InChI Key: ASEWZJKKRTXARW-UHFFFAOYSA-N
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Description

1-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole is a chemical compound with the molecular formula C15H19N3 . It has an average mass of 241.331 Da and a monoisotopic mass of 241.157898 Da .


Molecular Structure Analysis

The molecular structure of 1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole is complex. This complexity offers potential in various fields such as drug discovery, materials science, and organic synthesis.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole are not fully detailed in the available resources. It is known that it has a molecular formula of C15H19N3 and a molecular weight of 241.33 .

Scientific Research Applications

  • Summary of the Application : The compound “1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole” has been synthesized and tested for antifungal activity against two strains of fungus, namely Candida albicans and Rhizopus oryzae .
  • Methods of Application : The compound was synthesized and then underwent antifungal activity testing utilizing the serial dilution method .
  • Results or Outcomes : The results of the antifungal activity testing are not specified in the source .

properties

IUPAC Name

3-benzyl-4,5,6,7,8,9-hexahydrocycloocta[d]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-7-11-15-14(10-6-1)16-17-18(15)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEWZJKKRTXARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)N=NN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole
Reactant of Route 2
1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole
Reactant of Route 3
1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole
Reactant of Route 4
1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole
Reactant of Route 5
1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole
Reactant of Route 6
1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole

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